4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine
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Overview
Description
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine is unique due to its specific structural features, such as the presence of the 4-propoxynaphthyl group. This structural uniqueness may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H25NO3S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C19H25NO3S/c1-3-14-23-18-8-9-19(17-7-5-4-6-16(17)18)24(21,22)20-12-10-15(2)11-13-20/h4-9,15H,3,10-14H2,1-2H3 |
InChI Key |
XYELCZIBTAIUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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